1,2,5-Triazaspiro[2.4]hept-1-ene
Description
1,2,5-Triazaspiro[2.4]hept-1-ene is a nitrogen-rich spirocyclic compound featuring a unique fusion of a three-membered aziridine ring and a four-membered heterocyclic ring. This structure confers significant strain and reactivity, making it a promising candidate for bioorthogonal chemistry and synthetic biology applications . The compound is notable for its hydrophilic properties, which enhance its water solubility compared to less polar spiroalkenes. Recent studies highlight its utility as a dipolarophile in photoinduced tetrazole-alkene cycloaddition reactions, enabling site-specific protein labeling in both prokaryotic and eukaryotic systems . Derivatives such as (6S)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid have been synthesized for incorporation into proteins via engineered pyrrolysyl-tRNA synthetase systems, underscoring its versatility in biological contexts .
Properties
Molecular Formula |
C4H7N3 |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
1,2,6-triazaspiro[2.4]hept-1-ene |
InChI |
InChI=1S/C4H7N3/c1-2-5-3-4(1)6-7-4/h5H,1-3H2 |
InChI Key |
OKDZCESOXABOAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Triazaspiro[2.4]hept-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable diazirine precursors. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced reactors and purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Triazaspiro[2.4]hept-1-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
1,2,5-Triazaspiro[2.4]hept-1-ene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe for investigating protein-protein interactions.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,5-Triazaspiro[2.4]hept-1-ene involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules upon activation, such as through photoaffinity labeling. This allows it to be used as a probe for studying molecular interactions and identifying potential drug targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,2,5-Triazaspiro[2.4]hept-1-ene with structurally or functionally related compounds, emphasizing differences in reactivity, solubility, and applications.
Azaspiro[2.3]hex-1-ene
- Structural Differences : Azaspiro[2.3]hex-1-ene features a smaller spiro system (two-membered ring fused to a three-membered aziridine) compared to the [2.4]hept-1-ene system.
- Reactivity and Solubility : The [2.4]hept-1-ene derivative exhibits superior water solubility and strain-driven reactivity in cycloaddition reactions due to its larger, more flexible four-membered ring. This enhances its utility in aqueous biological environments .
- Applications: While both compounds serve as bioorthogonal reporters, the [2.4]hept-1-ene system is more effective in protein engineering, as demonstrated by the successful incorporation of its amino acid derivative (AsphK) into mammalian cells .
1,2,6-Triazaspiro[2.4]hept-1-ene-5-carboxylic Acid
- Structural Differences : This compound differs in nitrogen atom positioning (1,2,6-triaza vs. 1,2,5-triaza) and includes a carboxylic acid substituent.
- Applications : Used in the synthesis of heteroaryldihydropyrimidine (HAP) inhibitors for hepatitis B virus replication, highlighting its role in medicinal chemistry .
tert-Butyl 1,2,5-Triazaspiro[2.3]hex-1-ene-5-carboxylate
- Structural Differences : A smaller [2.3]hex-1-ene core with a tert-butyl ester protective group.
- Reactivity and Stability : The tert-butyl group enhances lipophilicity, reducing water solubility but improving stability during storage. The smaller spiro system likely reduces strain-driven reactivity compared to [2.4]hept-1-ene .
- Applications : Primarily used as a synthetic intermediate; discontinuation of commercial availability suggests challenges in scalability or niche utility .
1,2,5-Thiadiazole 1,1-Dioxides
- Structural Differences : Sulfur-containing heterocycles (S, N) vs. nitrogen-only triazaspiro systems.
- Reactivity : Thiadiazole dioxides exhibit strong electron-accepting and radical-stabilizing properties, enabling applications in conductive materials and coordination chemistry. In contrast, triazaspiro compounds prioritize bioorthogonal reactivity .
- Applications : Thiadiazole dioxides are explored in materials science, whereas triazaspiro systems focus on biological labeling .
Comparative Data Table
Key Research Findings
- Superior Bioorthogonal Performance : The [2.4]hept-1-ene system outperforms [2.3]hex-1-ene in aqueous reactivity, critical for live-cell labeling .
- Medicinal Chemistry Potential: Carboxylic acid derivatives of triazaspiro compounds show promise in antiviral drug synthesis, though structure-activity relationships require further exploration .
- Material vs. Biological Focus : Thiadiazole dioxides and triazaspiro compounds occupy distinct niches, with the former excelling in electronic materials and the latter in biological applications .
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for 1,2,5-Triazaspiro[2.4]hept-1-ene, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclization of precursors such as substituted amines or carbonyl derivatives. For example, trifluoroacetyl chloride can introduce functional groups into the spiro framework under basic conditions, as seen in analogous spiro compounds . Multi-step routes (e.g., 9-step synthesis starting from brominated precursors) require careful optimization of temperature, solvent polarity, and catalysts to minimize side reactions and improve regioselectivity . Yield optimization often involves monitoring intermediates via TLC or HPLC and adjusting stoichiometry.
Q. How is the spirocyclic structure of this compound confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard for structural elucidation. For example, in related triazaspiro compounds, half-chair conformations of cyclopentane rings are confirmed using Cremer-Pople puckering parameters (e.g., Q(2) = 0.250 Å, φ(2) = 191.9°) . Complementary techniques like NMR (¹H/¹³C, COSY, NOESY) and IR spectroscopy validate bond angles, dihedral angles (e.g., 85.49° between triazole and phenyl planes), and functional groups .
Q. What are the foundational biological activities associated with triazaspiro compounds?
- Methodology : In vitro assays (e.g., antimicrobial, anticancer) are conducted using standardized protocols. For spiro-triazoles, minimum inhibitory concentration (MIC) tests against bacterial strains or MTT assays on cancer cell lines are common. Structural features like nitrogen atom positioning and spirocyclic rigidity enhance interactions with biological targets (e.g., enzymes, receptors) .
Advanced Research Questions
Q. How do crystallographic twinning and anisotropic displacement parameters complicate structural refinement of this compound derivatives?
- Methodology : Twinning (e.g., 180° rotation about an axis) requires refinement using twin laws and software like SHELXL. For example, minor twin fractions (~0.122) are refined iteratively, and DELU restraints mitigate anisotropic displacement errors. Van der Waals interactions dominate crystal packing, necessitating high-resolution data (≤0.8 Å) to resolve disorder .
Q. What computational methods predict the reactivity and stability of this compound in solution?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps), charge distribution, and transition states. Solvent effects are simulated using polarizable continuum models (PCM). For spiro compounds, steric strain and nitrogen lone-pair interactions are critical for predicting tautomerization or ring-opening pathways .
Q. How can advanced microspectroscopic techniques resolve surface adsorption dynamics of triazaspiro compounds in environmental interfaces?
- Methodology : Time-resolved Raman or AFM-IR spectroscopy tracks adsorption/desorption kinetics on indoor surfaces (e.g., glass, polymers). For example, oxidant reactivity (ozone, NOx) with adsorbed triazaspiro compounds is quantified via in situ FTIR, revealing degradation products and half-lives under varying humidity .
Q. What strategies address contradictions in biological activity data across structurally similar triazaspiro analogs?
- Methodology : Meta-analyses of structure-activity relationships (SAR) identify critical substituents. For instance, trifluoromethyl groups may enhance metabolic stability but reduce solubility, conflicting with in vivo efficacy. Parallel artificial membrane permeability assays (PAMPA) and logP measurements reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
